3-Fluoro-5-(phenylethynyl)pyridin-2-amine
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Overview
Description
3-Fluoro-5-(phenylethynyl)pyridin-2-amine: is an organic compound with the molecular formula C13H9FN2 and a molecular weight of 212.22 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, a phenylethynyl group at the fifth position, and an amine group at the second position of the pyridine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine typically involves the following steps:
Formation of the Phenylethynyl Group: The phenylethynyl group can be introduced through a Sonogashira coupling reaction between a halogenated pyridine derivative and phenylacetylene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: Carbonyl-containing derivatives such as ketones and aldehydes.
Reduction Products: Saturated derivatives such as 3-fluoro-5-(phenylethyl)pyridin-2-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorine atom and phenylethynyl group can enhance binding affinity and specificity in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features may confer unique pharmacokinetic and pharmacodynamic properties .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenylethynyl group can enhance binding affinity and specificity, leading to modulation of the target’s activity . The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
3-Fluoro-5-(phenylethynyl)pyridine: Lacks the amine group, which may affect its reactivity and biological activity.
5-(Phenylethynyl)pyridin-2-amine: Lacks the fluorine atom, which may influence its binding affinity and specificity.
3-Fluoro-2-aminopyridine: Lacks the phenylethynyl group, which may alter its chemical and biological properties.
Uniqueness: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is unique due to the presence of all three functional groups (fluorine, phenylethynyl, and amine) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H9FN2 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-5-(2-phenylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C13H9FN2/c14-12-8-11(9-16-13(12)15)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16) |
InChI Key |
DZYCPLDAZJZYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(N=C2)N)F |
Origin of Product |
United States |
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